molecular formula C3H5F2NO2S B13514917 2,2-Difluorocyclopropane-1-sulfonamide

2,2-Difluorocyclopropane-1-sulfonamide

Cat. No.: B13514917
M. Wt: 157.14 g/mol
InChI Key: YGEGJQXMIITZEN-UHFFFAOYSA-N
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Chemical Reactions Analysis

2,2-Difluorocyclopropane-1-sulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

2,2-Difluorocyclopropane-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Difluorocyclopropane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways. The fluorine atoms enhance the compound’s binding affinity and stability, making it more effective in its biological activities .

Comparison with Similar Compounds

2,2-Difluorocyclopropane-1-sulfonamide can be compared with other fluorinated cyclopropane derivatives, such as 2,2-Difluorocyclopropanecarboxylic acid and 1,1-Difluorocyclopropane derivatives. These compounds share similar structural features but differ in their functional groups, leading to variations in their reactivity and applications. The presence of the sulfonamide group in this compound makes it unique in its ability to participate in specific biochemical interactions .

Properties

Molecular Formula

C3H5F2NO2S

Molecular Weight

157.14 g/mol

IUPAC Name

2,2-difluorocyclopropane-1-sulfonamide

InChI

InChI=1S/C3H5F2NO2S/c4-3(5)1-2(3)9(6,7)8/h2H,1H2,(H2,6,7,8)

InChI Key

YGEGJQXMIITZEN-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(F)F)S(=O)(=O)N

Origin of Product

United States

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